molecular formula C4H8ClF2N B6607733 4,4-difluorobut-2-en-1-amine hydrochloride CAS No. 2839160-37-9

4,4-difluorobut-2-en-1-amine hydrochloride

Cat. No.: B6607733
CAS No.: 2839160-37-9
M. Wt: 143.56 g/mol
InChI Key: NHMUKMGLWLGODM-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorobut-2-en-1-amine hydrochloride (DFBAH) is a widely used compound in the field of organic chemistry. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. DFBAH is a versatile and powerful reagent, and its use has been steadily increasing in recent years due to its many advantages.

Scientific Research Applications

4,4-difluorobut-2-en-1-amine hydrochloride has a variety of scientific research applications. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, this compound is used in the synthesis of fluorescent and bioactive probes, which can be used in a variety of biological assays.

Mechanism of Action

4,4-difluorobut-2-en-1-amine hydrochloride is a versatile reagent that can be used in a variety of reactions. Its mechanism of action is based on the formation of a nucleophilic addition product from the reaction of a nucleophile with an electrophilic center in the molecule. This product is then further transformed into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It is also known to be a useful reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Advantages and Limitations for Lab Experiments

4,4-difluorobut-2-en-1-amine hydrochloride has a number of advantages for use in lab experiments. It is a versatile reagent that is relatively easy to synthesize and can be used in a variety of reactions. Additionally, this compound is a relatively safe reagent, with a low toxicity profile. However, there are some limitations to its use in lab experiments. This compound is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, the reaction of this compound with certain substrates can be slow and inefficient.

Future Directions

There are a number of potential future directions for the use of 4,4-difluorobut-2-en-1-amine hydrochloride in scientific research. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It could also be used in the synthesis of fluorescent and bioactive probes, which can be used in a variety of biological assays. Additionally, this compound could be used to synthesize peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

4,4-difluorobut-2-en-1-amine hydrochloride is synthesized through a process called the Williamson ether synthesis. This process involves the reaction of a primary alcohol with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction yields an ether and a secondary alcohol. The secondary alcohol can then be converted to the desired this compound through a reaction with hydrochloric acid. This process can be used to synthesize a variety of compounds, including this compound.

Properties

IUPAC Name

(E)-4,4-difluorobut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h1-2,4H,3,7H2;1H/b2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUKMGLWLGODM-TYYBGVCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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